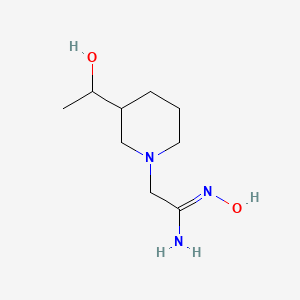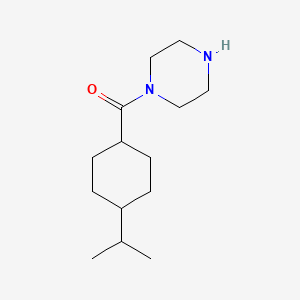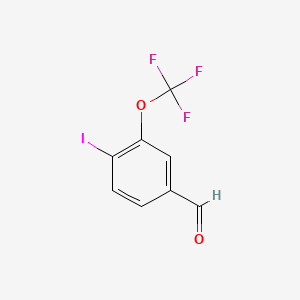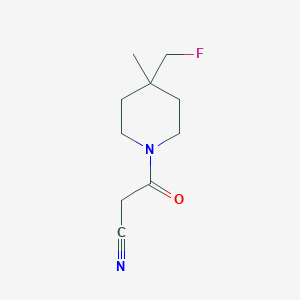
(Z)-N'-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide is a complex organic compound that features a piperidine ring substituted with a hydroxyethyl group and an acetimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions using suitable alkylating agents.
Formation of the Acetimidamide Moiety: The acetimidamide group can be formed by reacting the intermediate with hydroxylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural features.
Medicine
In medicinal chemistry, (Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide is investigated for its potential therapeutic properties, including its role as an inhibitor or activator of specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and acetimidamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The piperidine ring provides structural stability and enhances binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyethyl)piperazine: This compound features a piperazine ring with a hydroxyethyl group, similar to the piperidine ring in (Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide.
Imidazole Derivatives: Compounds containing imidazole rings share some structural similarities and are used in various applications, including medicinal chemistry and material science.
Uniqueness
(Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide is unique due to its specific combination of functional groups and structural features. The presence of both hydroxyethyl and acetimidamide groups provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H19N3O2 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
N'-hydroxy-2-[3-(1-hydroxyethyl)piperidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C9H19N3O2/c1-7(13)8-3-2-4-12(5-8)6-9(10)11-14/h7-8,13-14H,2-6H2,1H3,(H2,10,11) |
Clave InChI |
RPFQNNLYRYPHBG-UHFFFAOYSA-N |
SMILES isomérico |
CC(C1CCCN(C1)C/C(=N/O)/N)O |
SMILES canónico |
CC(C1CCCN(C1)CC(=NO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15291598.png)

![Carbamic acid,butyl-,2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester](/img/structure/B15291614.png)



![3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene](/img/structure/B15291637.png)



